molecular formula C23H22ClFN4O2 B2480211 N-(4-chloro-2-fluorophenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide CAS No. 1286721-68-3

N-(4-chloro-2-fluorophenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B2480211
CAS No.: 1286721-68-3
M. Wt: 440.9
InChI Key: APGZKBIDFYGNTE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is a complex organic compound featuring a pyrido[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-2-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the pyrido[4,3-d]pyrimidine moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind with high affinity to its targets, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-fluorophenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrido[4,3-d]pyrimidine core with various substituents enhances its potential as a versatile compound in scientific research and pharmaceutical development .

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido[4,3-d]pyrimidine core. Its molecular formula is C24H21ClFN5OC_{24}H_{21}ClFN_5O, indicating the presence of chlorine and fluorine substituents that may influence its biological interactions.

Research has indicated that compounds containing pyrido[4,3-d]pyrimidine moieties exhibit various biological activities. The mechanisms often involve:

  • Enzyme Inhibition : Many derivatives have shown inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Properties : Certain derivatives have demonstrated activity against various bacterial strains.

In Vitro Studies

In vitro studies have evaluated the biological activity of this compound against several targets:

Target Activity IC50 Values
Acetylcholinesterase (AChE)Moderate inhibition19.2 μM
Butyrylcholinesterase (BChE)Moderate inhibition13.2 μM
COX-2Moderate inhibitionNot specified
LOXModerate inhibitionNot specified

These results indicate that the compound has promising potential as a therapeutic agent targeting neurological and inflammatory conditions.

Case Studies

  • Cholinesterase Inhibition : A study focused on the cholinesterase inhibitory activity of related compounds found that modifications to the phenyl substituent significantly affected enzyme inhibition. The presence of halogen atoms like chlorine enhanced the inhibitory effect against AChE and BChE .
  • Antimicrobial Activity : Another investigation revealed that derivatives of pyrido[4,3-d]pyrimidines displayed significant antimicrobial activities against both Gram-positive and Gram-negative bacteria . The observed efficacy was attributed to their ability to disrupt bacterial cell wall synthesis.

Pharmacological Implications

The biological activities exhibited by this compound suggest its potential use in treating conditions such as:

  • Neurodegenerative Diseases : Due to its cholinesterase inhibitory properties.
  • Inflammatory Disorders : Through inhibition of COX and LOX enzymes.
  • Infectious Diseases : As an antimicrobial agent.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2/c1-2-28-11-10-19-17(13-28)23(31)29(22(27-19)15-6-4-3-5-7-15)14-21(30)26-20-9-8-16(24)12-18(20)25/h3-9,12H,2,10-11,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGZKBIDFYGNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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